N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide
Description
Its structure features a bifuran-based alkyl chain at the N1 position and a 2,3-dimethylphenyl group at the N2 position.
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-5-3-6-15(13(12)2)21-19(23)18(22)20-11-14-8-9-17(25-14)16-7-4-10-24-16/h3-10H,11H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPBRSNWAFYRGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-({[2,2’-bifuran]-5-yl}methyl)-N’-(2,3-dimethylphenyl)ethanediamide, is primarily used as a ligand in copper-catalyzed coupling reactions. The primary targets of this compound are therefore the copper ions and the reactants involved in these reactions.
Mode of Action
The compound acts as an effective ligand for copper-catalyzed coupling reactions of 1-alkynes with (hetero)aryl bromides at 100 °C and with iodides at 80 °C. It facilitates the formation of internal alkynes in great diversity using low catalyst loadings.
Biochemical Pathways
It is known that the compound plays a crucial role in the copper-catalyzed coupling reactions, leading to the formation of internal alkynes. These reactions are important in the synthesis of various organic compounds.
Pharmacokinetics
Given its role as a ligand in copper-catalyzed reactions, it is likely that its bioavailability is influenced by factors such as the presence of copper ions and the reactants involved in the reactions.
Result of Action
The primary result of the compound’s action is the formation of internal alkynes through copper-catalyzed coupling reactions. This can lead to the synthesis of a wide variety of organic compounds, contributing to the diversity of chemical reactions in organic chemistry.
Action Environment
The efficacy and stability of the compound’s action are influenced by several environmental factors. These include the temperature of the reaction (with optimal temperatures being 100 °C for reactions with (hetero)aryl bromides and 80 °C for reactions with iodides), the presence of copper ions, and the reactants involved in the reactions. Safety precautions, such as the use of safety shields, are suggested due to a potential explosion risk due to pressure buildup when heating the reaction mixtures above the boiling point of t BuOH.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Features and Functional Groups
The compound’s structural uniqueness lies in its bifuran moiety and 2,3-dimethylphenyl substitution , which differentiate it from other oxalamides. Below is a comparative analysis of key analogs:
Key Structural Insights :
- The 2,3-dimethylphenyl group at N2 is less electron-rich than pyridinylethyl or guanidinomethyl groups, which could reduce receptor-binding affinity in flavor-related applications .
Metabolic and Toxicological Profiles
Metabolism:
- Oxalamides like No. 2225 and S336 undergo rapid metabolism in rat hepatocytes without amide bond hydrolysis, suggesting phase I modifications (e.g., oxidation) dominate .
Toxicity:
- Structurally related compounds (e.g., No. 1770) share similar safety margins due to analogous metabolic pathways and low bioaccumulation risks .
- Critical Gap: No genotoxicity or chronic toxicity data are available for the target compound, though related oxalamides (e.g., No. 2225) tested negative for bacterial mutagenicity .
Functional Efficacy
- Flavoring Agents : Pyridyl- and dimethoxybenzyl-substituted oxalamides (e.g., S336) exhibit high potency as umami agonists due to strong interactions with the hTAS1R1/hTAS1R3 receptor . The target compound’s dimethylphenyl group may reduce this efficacy, as aromatic methyl groups are less polar than methoxy or pyridyl substituents.
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